molecular formula C10H18O3 B13201908 Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate CAS No. 5445-27-2

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate

Cat. No.: B13201908
CAS No.: 5445-27-2
M. Wt: 186.25 g/mol
InChI Key: USLCBYDILYNBPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an appropriate alkene with a peracid to form the oxirane ring. The ester group is then introduced through esterification reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its oxirane ring serves as a substrate for epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It is used in the development of new materials and chemicals, particularly in the field of polymer science.

Mechanism of Action

The mechanism by which Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate exerts its effects involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The ester group can also participate in reactions, such as hydrolysis, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate can be compared with other oxirane-containing compounds, such as:

Biological Activity

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate (CAS No. 5445-27-2) is a compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₈O₃
  • Molecular Weight : 186.25 g/mol
  • Structural Features : The compound features an epoxide group and a carboxylate moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)22Induction of apoptosis
HepG2 (Liver)15Inhibition of cell proliferation
HCT116 (Colon)18Activation of caspase-dependent pathways

These findings suggest that the compound may induce apoptosis through the activation of intrinsic pathways involving caspases, leading to programmed cell death in cancer cells .

Hypoglycemic and Hypoketonemic Effects

This compound has been investigated for its potential in managing metabolic disorders. It has shown promise in reducing blood glucose levels and ketone bodies in preclinical models. The mechanism is believed to involve modulation of glucose metabolism pathways, making it a candidate for treating conditions like diabetes .

The biological activity of this compound can be attributed to several mechanisms:

  • Epoxide Formation : The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Modulation of Signaling Pathways : The compound may alter signaling cascades related to cell growth and apoptosis, particularly in cancer cells.

Study on Anticancer Effects

A recent study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results highlighted its cytotoxicity against multiple cancer types:

  • Breast Cancer : The compound induced G1 phase arrest in MCF-7 cells.
  • Liver Cancer : HepG2 cells exhibited increased reactive oxygen species (ROS) levels upon treatment.

This indicates that the compound's anticancer effects may be mediated through oxidative stress pathways .

Metabolic Studies

Another investigation assessed the hypoglycemic effects in diabetic rodent models. This compound administration resulted in:

  • A significant decrease in fasting blood glucose levels.
  • Reduced levels of circulating ketone bodies.

These outcomes suggest a potential role in diabetes management by improving insulin sensitivity and glucose homeostasis .

Properties

CAS No.

5445-27-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-5-7-10(8(11)12-6-2)9(3,4)13-10/h5-7H2,1-4H3

InChI Key

USLCBYDILYNBPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)(C)C)C(=O)OCC

Origin of Product

United States

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